molecular formula C12H16FN B11744239 1-(3-Fluoro-5-methylphenyl)cyclopentanamine

1-(3-Fluoro-5-methylphenyl)cyclopentanamine

Cat. No.: B11744239
M. Wt: 193.26 g/mol
InChI Key: WCBVUDUFPLIGGJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopentanamine is a cyclopentanamine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. The fluorine atom introduces electronegativity, while the methyl group contributes steric bulk, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16FN/c1-9-6-10(8-11(13)7-9)12(14)4-2-3-5-12/h6-8H,2-5,14H2,1H3

InChI Key

WCBVUDUFPLIGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine typically involves the reaction of 3-fluoro-5-methylphenyl derivatives with cyclopentanone under specific conditions. The process may include:

    Step 1: Formation of the intermediate by reacting 3-fluoro-5-methylphenyl bromide with cyclopentanone in the presence of a base such as potassium carbonate.

    Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Intermolecular Interactions

Key Structural Analogs and Observations:

Compound Substituents Key Properties/Observations Reference
4'-(3-Fluoro-5-methylphenyl)-terpyridine 3-Fluoro-5-methylphenyl Layer-like packing via π-stacking and N...H–C hydrogen bonds; no solvent in lattice
4'-(3,5-Bis(trifluoromethyl)phenyl)-terpyridine 3,5-Bis(trifluoromethyl)phenyl Dominant N...H–C and F...H–C hydrogen bonding; π-stacking between pyridine rings
4'-Phenyl-terpyridine (Parent) Unsubstituted phenyl Herringbone packing with no π-stacking

Analysis:

  • The introduction of the 3-fluoro-5-methylphenyl group in terpyridine derivatives (e.g., compound 3 in ) shifts crystal packing from herringbone (parent) to layer-like assemblies due to π-stacking of aromatic rings and hydrogen bonding. This contrasts with analogs bearing 3,5-bis(trifluoromethyl)phenyl substituents, where stronger electronegative groups drive F...H–C interactions .
  • While these observations pertain to terpyridines, analogous effects may apply to 1-(3-Fluoro-5-methylphenyl)cyclopentanamine, where fluorine and methyl groups could similarly influence solid-state interactions.

Substituent Position and Electronic Effects in Cyclopentanamine Derivatives

Examples from Patents and Chemical Databases:

Compound (CAS or ID) Substituents Potential Applications/Properties Reference
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 3-Fluoro-5-(trifluoromethyl)phenyl Higher electronegativity; likely enhanced metabolic stability in pharmaceuticals
1-(2,5-Difluorophenyl)cyclopentanemethanamine (SY226086) 2,5-Difluorophenyl Altered electronic profile due to fluorine positioning; possible bioactivity modulation
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine 3-Chloro-5-(trifluoromethyl)phenyl Steric and electronic effects from bulkier substituents

Analysis:

  • Fluorine position : The 3-fluoro-5-methyl substitution in the target compound may enhance solubility compared to 2,5-difluoro analogs (e.g., SY226086), where fluorine atoms at ortho positions could increase steric hindrance .
  • Trifluoromethyl vs.

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